2-Thioxanthine
Overview
Description
Mechanism of Action
Target of Action
2-Thioxanthine primarily targets the enzyme myeloperoxidase (MPO) . MPO is a key enzyme that produces chlorine bleach at sites of inflammation, contributing to oxidative stress . This compound also interacts with the zinc finger (ZnF) DNA binding domain of the enzyme .
Mode of Action
This compound acts as a mechanism-based inactivator of myeloperoxidase . It becomes covalently attached to the heme prosthetic groups of the enzyme . This interaction inhibits MPO, blocking the production of chlorine bleach during inflammation . The compound also interacts with the ZnF DNA binding domain of the enzyme, explaining why zincless enzymes are resistant to this compound .
Biochemical Pathways
This compound affects the biochemical pathways involving myeloperoxidase. By inhibiting MPO, it disrupts the production of reactive and toxic chlorine bleach, a key player in oxidative stress during inflammation . This disruption can limit oxidative stress at sites of inflammation .
Pharmacokinetics
It’s known that the compound’s interactions with hydration water play a pivotal role in its action
Result of Action
The primary result of this compound’s action is the inhibition of myeloperoxidase, which leads to a decrease in the production of chlorine bleach during inflammation . This can help limit oxidative stress at sites of inflammation . The compound’s interaction with the ZnF DNA binding domain of the enzyme also results in resistance to this compound in zincless enzymes .
Action Environment
Environmental factors, particularly the presence of water, can influence the action, efficacy, and stability of this compound . The compound’s interactions with hydration water are crucial to its function as a DNA inhibitor
Biochemical Analysis
Biochemical Properties
2-Thioxanthine interacts with the zinc finger (ZnF) DNA binding domain of the enzyme Fpg/Nei DNA glycosylases . This interaction is significant as it makes this compound an uncompetitive inhibitor of Fpg, a base excision repair enzyme involved in the removal of a wide variety of mutagen and potentially lethal oxidized purines and pyrimidines .
Cellular Effects
This compound has been found to operate on human Fpg/Nei DNA glycosylases in cell experiments . It has also been observed to have antibacterial, anti-mycobacterial, antiviral (including anti-HIV and anti-SARS-CoV-2), and anti-parasitic properties .
Molecular Mechanism
The molecular mechanism by which this compound exerts its effects involves a chemical reaction with cysteine thiolates of the ZnF, leading to the loss of zinc . This mechanism may be generalized to all prokaryote and eukaryote ZnF-containing Fpg/Nei-DNA glycosylases .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to inhibit myeloperoxidase (MPO) in plasma and decrease protein chlorination in a mouse model of peritonitis . The inhibitor chemically reacts with the heme groups of the enzyme before they can exit the active site .
Metabolic Pathways
This compound is involved in the mercaptopurine metabolism pathway . It is converted into 6-thioguanine nucleotides (6-TGNs) through a series of metabolic steps .
Preparation Methods
The synthesis of 2-Thioxanthine typically involves the treatment of 6-amino-1-methyl-2-thiouracil with sodium nitrite in acetic acid, followed by reduction using ammonium sulfide to yield 4,5-diaminouracil. This intermediate is then subjected to various condensation reactions with aromatic aldehydes to form Schiff bases, which are subsequently cyclized to produce this compound derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Thioxanthine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can participate in substitution reactions, particularly involving its sulfur atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Scientific Research Applications
2-Thioxanthine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other heterocyclic compounds.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-sulfanylidene-3,7-dihydropurin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHFAGRBSMMFKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062459 | |
Record name | 1,2,3,7-Tetrahydro-2-thioxo-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2487-40-3 | |
Record name | 2-Thioxanthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2487-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thioxanthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002487403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thioxanthine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36822 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6H-Purin-6-one, 1,2,3,9-tetrahydro-2-thioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,3,7-Tetrahydro-2-thioxo-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,7-tetrahydro-2-thioxo-6H-purin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-THIOXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL0PPI1U9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-thioxanthine acts as a mechanism-based inactivator of the enzyme myeloperoxidase (MPO) [, ]. It achieves this by covalently binding to the heme prosthetic groups of the enzyme [, , ]. This binding inhibits MPO's ability to use hydrogen peroxide to oxidize chloride to hypochlorous acid (bleach), thus blocking the production of this reactive and toxic molecule at sites of inflammation [, , ]. This inhibition of MPO activity ultimately reduces oxidative stress and inflammation [, , ].
ANone:
- Spectroscopic Data: Please refer to scientific literature for detailed spectroscopic data, including NMR and UV-Vis spectral information [, , ].
ANone: Limited information is available on the material compatibility and stability of this compound under various conditions. Further research is needed to fully understand its behavior in different environments.
A: this compound itself does not possess notable catalytic properties. It is primarily recognized for its inhibitory action against MPO. Its mechanism involves oxidation and subsequent free radical formation, leading to covalent modification of the enzyme's heme groups []. This mechanism contributes to its selectivity towards MPO compared to other peroxidases like thyroid peroxidase [].
A: Yes, computational chemistry methods have been employed to study this compound. Density functional theory (DFT) calculations have been used to investigate the stability, tautomerism, and acidity of this compound in gas and aqueous phases []. Additionally, ab initio calculations and Atoms in Molecules (AIM) analysis have been utilized to understand the hydration of this compound []. Further research employing QSAR models and molecular dynamics simulations could provide valuable insights into its interactions with biological targets and aid in the design of novel derivatives with improved potency and selectivity.
A: Research indicates that modifications to the this compound structure can significantly impact its activity, potency, and selectivity [, , , , ]. For instance:
- Alkyl Substituents: Introduction of specific alkyl substituents at the 3-position of the this compound core significantly enhances its potency as an MPO inhibitor. In particular, branched alkyl chains containing ether linkages, like 2-ethoxypropyl, have been shown to increase inhibitory activity [, , ].
- 2-Thioxo Group: The presence of the 2-thioxo group is essential for activity. Replacing it with a 2-oxo group reduces potency towards MPO [, ].
- 8-Position Substituents: Introducing various substituents at the 8-position can modulate affinity for different adenosine receptors, highlighting the potential for designing selective adenosine receptor antagonists [].
ANone: Specific SHE regulations for this compound are not extensively documented. As with any chemical compound, handling this compound requires adherence to standard laboratory safety procedures and appropriate personal protective equipment.
A: Research on the PK/PD profile of this compound is ongoing. Studies have shown that it can inhibit MPO activity in vivo, leading to decreased protein chlorination in a mouse model of peritonitis []. Further investigation is necessary to fully elucidate its absorption, distribution, metabolism, and excretion profiles, as well as its efficacy in various disease models.
A: Studies have demonstrated the in vitro and in vivo efficacy of this compound, particularly its derivative AZM198, in inhibiting MPO activity [, , ]. Cell-based assays and animal models, particularly the tandem stenosis model of plaque instability in apolipoprotein E gene knockout mice, have been used to study its effects on atherosclerosis []. While these findings are promising, clinical trials are necessary to evaluate its safety and efficacy in humans.
ANone: While a comprehensive historical account of this compound research is not readily available, some milestones can be highlighted:
- Early Studies: Initial research focused on the synthesis and characterization of this compound and its derivatives [, , ]. These studies laid the groundwork for further investigations into its biological activity.
- Discovery of MPO Inhibition: A significant milestone was the discovery of this compound's ability to inhibit MPO []. This finding opened up avenues for exploring its potential as a therapeutic agent for inflammatory diseases.
- Development of Potent Derivatives: Subsequent research focused on synthesizing and evaluating derivatives with improved potency and selectivity for MPO [, , , ]. These efforts led to the identification of compounds like AZM198, which show promise in preclinical models.
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